4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Solvent recovery and recycling, as well as the use of environmentally benign reagents, are also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Exhibit a wide range of pharmacological activities, such as antibacterial and antifungal effects.
Uniqueness
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the combination of a pyrazole and pyridine ring system.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-amino-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C9H16N4O/c1-5(2)13-7-4-11-3-6(10)8(7)9(14)12-13/h5-6,11H,3-4,10H2,1-2H3,(H,12,14) |
InChI Key |
YJULBBJZXZOBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(CNC2)N)C(=O)N1 |
Origin of Product |
United States |
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